molecular formula C12H21NO2 B12287956 N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide CAS No. 946051-14-5

N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide

Cat. No.: B12287956
CAS No.: 946051-14-5
M. Wt: 211.30 g/mol
InChI Key: VGOOETSVGWKUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Spirocyclic Compound Chemistry

Spirocyclic compounds, characterized by two rings connected by a single common atom, have garnered considerable attention in medicinal chemistry. nih.govnih.gov Their inherent three-dimensionality offers a distinct advantage over planar aromatic systems, as this spatial arrangement can lead to improved interactions with biological targets. bldpharm.com The introduction of a spirocyclic scaffold into a molecule can significantly influence its physicochemical properties, such as solubility and metabolic stability, which are critical parameters in drug discovery. nih.govresearchgate.net

Significance of Acetamide (B32628) Derivatives in Contemporary Chemical Research

The acetamide functional group is a prevalent feature in a vast array of organic molecules and is of great importance in pharmaceutical sciences. Acetamide derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties. galaxypub.conih.gov For instance, N-substituted acetamides have shown promise as enzyme inhibitors, a crucial mechanism in the treatment of various diseases. patsnap.com

The versatility of the acetamide group allows for diverse chemical modifications, enabling the fine-tuning of a molecule's biological activity and properties. The synthesis of N-substituted acetamides is a well-established area of organic chemistry, with numerous methods available for their preparation. researchgate.net The incorporation of an acetamide moiety into a larger molecular framework is a common strategy in the design of new drug candidates. archivepp.com

Rationale and Scope of Academic Investigation into N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide

The academic investigation into this compound is predicated on the synergistic potential of its two core components. The spirocyclic 1-oxaspiro[5.5]undecane scaffold provides a rigid, three-dimensional structure that can be exploited for specific binding to biological targets, while potentially improving drug-like properties. nih.govbldpharm.com The acetamide group, on the other hand, offers a site for hydrogen bonding and can impart a range of biological activities. galaxypub.co

The research scope for this compound would likely involve its synthesis, structural elucidation, and the exploration of its potential biological activities. A hypothetical synthesis could involve the reaction of 1-oxaspiro[5.5]undecan-4-amine with an acetylating agent. The resulting compound's three-dimensional structure and conformational dynamics would be of interest, likely investigated using techniques such as NMR spectroscopy. Subsequently, screening for various biological activities, guided by the known pharmacology of acetamide derivatives, would be a logical progression. The unique combination of a spirocycle and an acetamide functional group in this compound makes it a compelling candidate for further scientific inquiry.

Compound Information Table

Compound Name
This compound
1-Oxaspiro[5.5]undecane
1,7-Dioxaspiro[5.5]undecane
1-Oxaspiro[5.5]undecan-4-amine

Chemical Data Table for this compound

PropertyValueSource
CAS Number 946051-14-5Generic Supplier Data
Molecular Formula C₁₂H₂₁NO₂Generic Supplier Data
Molecular Weight 211.30 g/mol Generic Supplier Data
Purity ≥98%Generic Supplier Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

946051-14-5

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

N-(1-oxaspiro[5.5]undecan-4-yl)acetamide

InChI

InChI=1S/C12H21NO2/c1-10(14)13-11-5-8-15-12(9-11)6-3-2-4-7-12/h11H,2-9H2,1H3,(H,13,14)

InChI Key

VGOOETSVGWKUSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCOC2(C1)CCCCC2

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies

Retrosynthetic Analysis of N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide

A retrosynthetic analysis of this compound allows for the logical disconnection of the target molecule into simpler, more readily available starting materials. The primary disconnection involves the amide bond, a common and reliable transformation. This leads back to a key intermediate, 4-amino-1-oxaspiro[5.5]undecane, and acetic acid or a derivative thereof.

Further disconnection of the 4-amino-1-oxaspiro[5.5]undecane intermediate would focus on the formation of the C-N bond. This could be envisaged as arising from a precursor such as a ketone or an alcohol at the C-4 position of the spiroketal ring. For instance, a 1-oxaspiro[5.5]undecan-4-one could undergo reductive amination, or a 1-oxaspiro[5.5]undecan-4-ol could be converted to the amine via methods like the Mitsunobu reaction with an appropriate nitrogen nucleophile or through a Ritter-type reaction followed by hydrolysis.

The spiroketal core itself represents a significant synthetic challenge. The 1-oxaspiro[5.5]undecane framework can be disconnected by breaking the two C-O bonds of the spirocenter. This retrosynthetic step typically leads to a dihydroxy ketone or a related open-chain precursor that can undergo intramolecular cyclization. This analysis highlights that the synthesis of the target molecule hinges on the effective construction of the spiroketal core and the regioselective introduction of the nitrogen functionality at the C-4 position.

Classical and Advanced Synthetic Routes to the 1-Oxaspiro[5.5]undecane Core

The formation of the 1-oxaspiro[5.5]undecane skeleton is a critical phase in the synthesis of this compound. This spiroketal motif is found in numerous natural products, and a variety of synthetic methods have been developed for its construction. mskcc.org

Strategies for Spiroketal and Spiroacetal Formation

The most common method for forming spiroketals is the acid-catalyzed cyclization of a dihydroxy ketone precursor. wikipedia.org This process typically proceeds under thermodynamic control, leading to the most stable spiroketal isomer. The equilibrium nature of this reaction can be a limitation when a specific, less stable stereoisomer is desired. mskcc.org

Alternative strategies that offer kinetic control over the spiroketalization process have been developed. These methods often involve the use of specific reagents to promote the cyclization under milder conditions, allowing for the formation of products that are not the thermodynamic favorites. For instance, methods involving the cyclization of hydroxy epoxides have been shown to provide excellent stereocontrol. mskcc.orgacs.org

The following table summarizes some of the key strategies for the formation of spiroketal cores.

Method Precursor Reagents/Conditions Key Features Citation
Acid-Catalyzed SpiroketalizationDihydroxy ketoneAcid (e.g., HCl, TsOH)Thermodynamically controlled, favors the most stable isomer. wikipedia.org
Kinetic SpirocyclizationGlycal EpoxideTi(Oi-Pr)₄Kinetically controlled, allows access to less stable isomers with retention of configuration. acs.org
Methanol-Induced SpirocyclizationGlycal EpoxideMethanolKinetically controlled, proceeds with inversion of configuration. mskcc.org
Organocatalytic CascadeHydroxy enoneAminothiourea catalystAsymmetric synthesis through a cascade reaction. nih.gov

Stereoselective Approaches to the Spirocyclic Architecture

Achieving stereocontrol in the synthesis of the 1-oxaspiro[5.5]undecane core is crucial, as the biological activity of spiroketal-containing molecules is often highly dependent on their stereochemistry. Stereoselective approaches aim to control the configuration of the stereocenters within the spiroketal, including the anomeric carbon. mskcc.org

Diversity-oriented synthesis has emerged as a powerful tool for creating libraries of spiroketals with varied stereochemistry. mskcc.org These approaches often rely on the use of chiral catalysts or auxiliaries to direct the outcome of the spirocyclization reaction. For example, the use of bifunctional aminothiourea catalysts can mediate a cascade reaction to form spiroketals with high enantioselectivity. nih.gov Another powerful technique involves the use of glycal epoxides, where the stereochemistry of the epoxide dictates the outcome of the subsequent kinetically controlled spirocyclization, allowing access to different stereoisomers. mskcc.orgacs.org

Introduction of the Acetamide (B32628) Moiety

With the 1-oxaspiro[5.5]undecane core in hand, the next critical step is the introduction of the acetamide group at the C-4 position. This requires the regioselective formation of a C-N bond, followed by acylation.

Amidation Reactions and Optimized Conditions

The final step in the synthesis is the formation of the amide bond. This is typically a straightforward transformation. If the precursor is the 4-amino-1-oxaspiro[5.5]undecane, it can be readily acylated using acetic anhydride (B1165640) or acetyl chloride in the presence of a base to neutralize the acid byproduct. youtube.comyoutube.com The choice of base and solvent can be optimized to ensure high yields and purity. Common bases include triethylamine (B128534) or pyridine.

The following table outlines typical conditions for the acylation of an amine.

Acylating Agent Base Solvent Key Features Citation
Acetic AnhydridePyridine or TriethylamineDichloromethane or THFHigh yielding, common laboratory procedure. youtube.com
Acetyl ChlorideTriethylamineDichloromethaneMore reactive than the anhydride, requires careful handling. youtube.com

Regioselective Functionalization Techniques

The key challenge in this part of the synthesis is the regioselective introduction of the nitrogen atom at the C-4 position of the spiroketal. One plausible route involves the synthesis of 1-oxaspiro[5.5]undecan-4-one as a key intermediate. This ketone can then be subjected to reductive amination. This one-pot reaction typically involves treating the ketone with ammonia (B1221849) or an ammonia source in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

Alternatively, the corresponding 1-oxaspiro[5.5]undecan-4-ol could serve as a precursor. The alcohol could be converted to an azide (B81097) via a Mitsunobu reaction with diphenylphosphoryl azide (DPPA) or by conversion to a sulfonate ester followed by displacement with sodium azide. The resulting azide can then be reduced to the primary amine using reagents such as lithium aluminum hydride, catalytic hydrogenation, or the Staudinger reaction.

Another potential strategy is the Ritter reaction, where a C-4 alcohol or a precursor that can generate a stable carbocation at C-4 is treated with a nitrile (e.g., acetonitrile) in the presence of a strong acid. This would directly form the N-acetyl group, although the harsh acidic conditions might not be compatible with all spiroketal structures.

Synthesis of Chemically Modified Analogues and Derivatives of this compound

The structural modification of this compound can be approached by altering its three main components: the cyclohexane (B81311) ring, the tetrahydropyran (B127337) ring, and the acetamide functional group. Such modifications are crucial for structure-activity relationship (SAR) studies to explore the therapeutic potential of this class of compounds.

The cyclohexane ring of this compound can be modified to introduce various substituents, which can influence the molecule's lipophilicity, conformation, and interaction with biological targets. Strategies for such modifications often involve the use of substituted cyclohexanone (B45756) precursors in the spiroketalization step.

Key synthetic approaches could include:

Use of Substituted Cyclohexanones: Starting the synthesis from commercially available or readily synthesized substituted cyclohexanones allows for the introduction of a wide range of functional groups at various positions of the cyclohexane ring. For instance, the use of 4-methylcyclohexanone (B47639) or 4-phenylcyclohexanone (B41837) would yield analogues with substituents at the C8 position of the spiroketal core.

Functionalization of a Pre-existing Cyclohexane Ring: Post-spiroketalization modifications, although potentially more challenging due to the need for regioselective reactions, offer another avenue for derivatization. This could involve reactions such as allylic oxidation or C-H activation on an unsaturated cyclohexane precursor, followed by further transformations.

Table 1: Proposed Analogues with Modifications on the Cyclohexane Ring

Analogue Name Starting Material Potential Synthetic Strategy
N-(8-Methyl-1-oxaspiro[5.5]undecan-4-yl)acetamide 4-Methylcyclohexanone Spiroketalization with a suitable diol precursor followed by amidation.
N-(8-Phenyl-1-oxaspiro[5.5]undecan-4-yl)acetamide 4-Phenylcyclohexanone Spiroketalization and subsequent amidation.
N-(8-Hydroxy-1-oxaspiro[5.5]undecan-4-yl)acetamide 4-Hydroxycyclohexanone Protection of the hydroxyl group, spiroketalization, amidation, and deprotection.

Modifying the tetrahydropyran (THP) ring can significantly impact the spiroketal's stability and its hydrogen bonding capabilities. rsc.org Synthetic strategies for altering the THP ring often involve the use of functionalized diol precursors or ring-opening and closing reactions.

Potential synthetic routes include:

Use of Substituted 1,5-Diols: The synthesis can be adapted by using substituted 1,5-diols in the spiroketalization reaction. This approach allows for the introduction of substituents at various positions of the THP ring.

Ring-Closing Metathesis (RCM): An alternative strategy involves the construction of the THP ring via RCM of a diene precursor, which can be a versatile method for accessing a range of substituted THP rings. rsc.org

Reductive Ring Opening: The spiroketal can undergo reductive ring opening, for instance using reagents like lithium aluminum hydride and aluminum chloride, to yield a functionalized tetrahydropyran which can then be further modified and re-cyclized. elsevierpure.com

Table 2: Proposed Analogues with Alterations to the Tetrahydropyran Ring

Analogue Name Potential Precursor Potential Synthetic Strategy
N-(2-Methyl-1-oxaspiro[5.5]undecan-4-yl)acetamide Hexane-1,5-diol derivative Spiroketalization with cyclohexanone and subsequent amidation.
N-(3-Hydroxy-1-oxaspiro[5.5]undecan-4-yl)acetamide A protected triol precursor Spiroketalization, amidation, and deprotection.

The acetamide group offers a prime site for derivatization to modulate the compound's polarity, solubility, and potential for hydrogen bonding. A variety of synthetic methods can be employed for this purpose.

Common derivatization strategies include:

Acylation with Different Acylating Agents: The primary amine precursor to this compound can be acylated with a wide range of acyl chlorides or anhydrides to introduce different alkyl or aryl groups. This is a straightforward method to generate a library of amide analogues.

Alkylation of the Amide Nitrogen: The secondary amide can be N-alkylated, although this can sometimes be challenging. This would lead to tertiary amide derivatives.

Modification of the Acetyl Group: The methyl group of the acetamide can be functionalized, for example, through alpha-halogenation followed by nucleophilic substitution to introduce further diversity.

Table 3: Proposed Derivatives of the Acetamide Functional Group

Derivative Name Reagent for Derivatization Reaction Type
N-(1-Oxaspiro[5.5]undecan-4-yl)propionamide Propionyl chloride Acylation
N-Benzoyl-N-(1-oxaspiro[5.5]undecan-4-yl)amine Benzoyl chloride Acylation
N-Methyl-N-(1-oxaspiro[5.5]undecan-4-yl)acetamide Methyl iodide (with a suitable base) N-Alkylation

Green Chemistry Principles in Synthetic Route Design and Optimization

The application of green chemistry principles to the synthesis of this compound and its derivatives is essential for developing environmentally benign and sustainable processes. researchgate.net Key areas of focus include the use of greener solvents, catalysts, and energy sources, as well as minimizing waste.

Catalytic Amidation: Traditional amide synthesis often relies on stoichiometric coupling reagents that generate significant waste. catalyticamidation.info Catalytic amidation reactions, using catalysts based on boron semanticscholar.org or other metals, offer a more atom-economical alternative where the only byproduct is water. catalyticamidation.infomdpi.com

Enzymatic Synthesis: Biocatalysis, particularly the use of enzymes like lipases, presents a highly green approach for amide bond formation. researchgate.net These reactions are typically performed under mild conditions in aqueous or green solvents and can exhibit high chemo- and regioselectivity. researchgate.netnih.gov For instance, Candida antarctica lipase (B570770) B (CALB) is a well-known biocatalyst for amidation. researchgate.net

Solvent-Free and Microwave-Assisted Synthesis: Conducting reactions under solvent-free conditions, or with the use of microwave irradiation, can significantly reduce reaction times and energy consumption, while also eliminating the need for potentially hazardous organic solvents. semanticscholar.orgresearchgate.net Microwave-assisted solvent-free synthesis of amides has been shown to be an efficient and environmentally friendly method. researchgate.net

Use of Greener Solvents: When solvents are necessary, the choice of solvent has a major impact on the environmental footprint of a synthesis. Replacing traditional volatile organic compounds with greener alternatives such as water, supercritical CO2, or bio-based solvents is a key principle of green chemistry. researchgate.net

Table 4: Application of Green Chemistry Principles

Green Chemistry Principle Application in Synthesis of this compound
Atom Economy Utilizing catalytic amidation methods to minimize byproduct formation. catalyticamidation.info
Use of Catalysis Employing reusable catalysts for spiroketalization and amidation steps.
Benign Solvents Replacing hazardous solvents with water or bio-solvents in purification and reaction steps. researchgate.net
Energy Efficiency Implementing microwave-assisted synthesis to reduce reaction times and energy input. utrgv.edu

Structural Elucidation and Advanced Conformational Analysis

Spectroscopic Characterization Techniques

The definitive structure, including the relative stereochemistry and conformational preferences of N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide, would be determined through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, in one and two dimensions, alongside Infrared (IR) spectroscopy, provides a powerful toolkit for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete picture of the atomic connectivity and spatial arrangement can be constructed.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The spirocyclic system's conformational rigidity, or fluxionality, will significantly influence the appearance of the spectrum. The presence of the acetamide (B32628) group introduces a chiral center at C4, leading to diastereotopic protons in the adjacent methylene (B1212753) groups, which would appear as distinct signals with different coupling patterns.

Expected ¹H NMR Data (Predicted)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
NH (Amide)5.5 - 6.5Broad singlet-
CH₃ (Acetamide)1.9 - 2.1Singlet-
H-4 (CH-N)3.8 - 4.2Multiplet-
H-2 (OCH₂)3.4 - 3.8Multiplet-
Cyclohexane (B81311) Ring Protons1.2 - 1.9Multiplet-
Tetrahydropyran (B127337) Ring Protons (non-H-2, H-4)1.2 - 1.9Multiplet-

Note: The chemical shifts are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Given the molecular formula C₁₂H₂₁NO₂, twelve distinct carbon signals are expected in a chiral, asymmetric environment. The chemical shifts of the carbons will be indicative of their functionalization. For instance, the spiro carbon (C5) will have a characteristic shift, as will the carbonyl carbon of the acetamide group.

Expected ¹³C NMR Data (Predicted)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Amide)169 - 172
C-5 (Spiro)70 - 75
C-2 (OCH₂)60 - 65
C-4 (CH-N)50 - 55
CH₃ (Acetamide)22 - 25
Cyclohexane Ring Carbons20 - 40
Tetrahydropyran Ring Carbons (non-C-2, C-4, C-5)20 - 40

Note: The chemical shifts are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to determine the stereochemistry, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the cyclohexane and tetrahydropyran rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the direct assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. It is invaluable for determining the stereochemistry and conformational preferences of the molecule.

The stereochemistry at the C4 position and the conformational preferences of the two rings can be elucidated through detailed analysis of coupling constants and NOE data. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons can indicate their dihedral angle, providing insight into the chair-like conformations of the rings.

NOESY data would be particularly informative. For example, the presence of a NOE between the proton at C4 and specific axial or equatorial protons on the adjacent carbons of both rings would help to establish the orientation of the acetamide group (axial or equatorial) and the relative stereochemistry of the spiro center. The study of related 1-oxaspiro[5.5]undecanes has shown the importance of anomeric effects in determining the conformation of the tetrahydropyran ring, which would also be a key factor in the conformational analysis of this compound. mdpi.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum would be dominated by characteristic absorption bands for the amide and ether functionalities.

Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch (Amide)3300 - 3500Strong, often broad band
C-H Stretch (Aliphatic)2850 - 3000Strong, sharp bands
C=O Stretch (Amide I)1630 - 1680Strong, sharp band
N-H Bend (Amide II)1510 - 1570Strong band
C-O-C Stretch (Ether)1050 - 1150Strong, characteristic band

The presence of a strong absorption band around 1650 cm⁻¹ (Amide I) and another strong band around 1550 cm⁻¹ (Amide II), in conjunction with a prominent N-H stretching band above 3300 cm⁻¹, would confirm the presence of the secondary amide group. The strong C-O-C stretching absorption in the 1050-1150 cm⁻¹ region would be indicative of the ether linkage within the tetrahydropyran ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a cornerstone technique for the determination of the molecular weight and the elucidation of the fragmentation pathways of this compound, providing invaluable information for its structural confirmation.

High-resolution mass spectrometry is instrumental in unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₁₂H₂₁NO₂, the theoretical monoisotopic mass can be calculated with high precision.

Table 1: Theoretical and Plausible Experimental HRMS Data for this compound

Ion SpeciesTheoretical m/zPlausible Experimental m/zMass Accuracy (ppm)
[M+H]⁺212.16451212.1643-1.0
[M+Na]⁺234.14646234.1461-1.5
[M+K]⁺250.12040250.1200-1.6

This table presents plausible high-resolution mass spectrometry data based on the known molecular formula. The experimental values and mass accuracy are hypothetical but representative of typical HRMS measurements.

The sub-ppm mass accuracy achievable with modern mass spectrometers, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap instruments, would allow for the unambiguous confirmation of the elemental formula C₁₂H₂₁NO₂ for the protonated molecule [M+H]⁺, as well as for its common adducts with sodium [M+Na]⁺ and potassium [M+K]⁺.

Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments can induce characteristic fragmentation of the this compound molecular ion. The fragmentation pattern provides a structural fingerprint of the molecule. Based on the principles of mass spectral fragmentation of amides and cyclic ethers, a plausible fragmentation pathway can be proposed. libretexts.orgwikipedia.org

The initial ionization would likely form the molecular ion at m/z 211. Subsequent fragmentation could proceed through several key pathways:

Alpha-Cleavage adjacent to the Amide Carbonyl: A common fragmentation for amides involves the cleavage of the bond alpha to the carbonyl group, which could lead to the formation of an acylium ion.

Cleavage of the Spirocyclic Ring System: The spirocyclic ether structure can undergo ring-opening reactions. Cleavage of the C-O bond or C-C bonds within the tetrahydropyran or cyclohexane rings would generate characteristic fragment ions.

Loss of the Acetyl Group: Neutral loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the molecular ion is a characteristic fragmentation pathway for N-acetylated compounds. youtube.com

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen with subsequent cleavage of the alpha-beta bond, leading to the elimination of a neutral alkene. youtube.com

Table 2: Plausible Mass Spectral Fragmentation Data for this compound

m/z (Plausible)Proposed Fragment Structure/IdentityFragmentation Pathway
211[C₁₂H₂₁NO₂]⁺˙Molecular Ion (M⁺˙)
169[M - CH₂CO]⁺˙Loss of ketene
152[M - C₂H₅NO]⁺˙Cleavage and rearrangement
112[C₇H₁₂O]⁺˙Ring fragmentation
86[C₅H₁₀O]⁺˙Tetrahydropyran ring fragment
43[CH₃CO]⁺Acetyl cation

This table outlines a hypothetical fragmentation pattern. The specific fragments and their relative abundances would need to be confirmed by experimental data.

Electronic Circular Dichroism (ECD) for Chiral Compound Absolute Configuration (for related chiral acetamide derivatives)

For related chiral acetamide derivatives, the sign and magnitude of the Cotton effects, which are the differential absorption of left and right circularly polarized light, are directly related to the spatial arrangement of the atoms. nih.gov Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the ECD spectra for different stereoisomers. acs.org By comparing the experimentally measured ECD spectrum with the calculated spectra, the absolute configuration of the chiral centers can be assigned with a high degree of confidence. For instance, enantiomeric pairs of a chiral acetamide would be expected to show mirror-image ECD spectra. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the refereed literature. However, analysis of related spirocyclic systems, such as derivatives of 1,5-dioxaspiro[5.5]undecane, provides valuable insights into the likely solid-state conformation. researchgate.net X-ray crystallography of such compounds typically reveals that the six-membered rings adopt chair conformations. researchgate.netresearchgate.net

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This would definitively establish the solid-state conformation of the cyclohexane and tetrahydropyran rings and the orientation of the acetamide substituent (axial vs. equatorial). Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, would reveal the crystal packing arrangement.

In-depth Conformational Studies and Stereochemical Investigations

The 1-oxaspiro[5.5]undecane ring system is subject to conformational isomerism. cdnsciencepub.comcdnsciencepub.com Both the cyclohexane and the tetrahydropyran rings are expected to preferentially adopt low-energy chair conformations to minimize torsional and steric strain. cdnsciencepub.comcdnsciencepub.com

A detailed conformational analysis of the parent 1-oxaspiro[5.5]undecane has shown that it exists as an equilibrating mixture of two chair-chair conformers. cdnsciencepub.comcdnsciencepub.com The introduction of the acetamide substituent at the C4 position will influence the conformational equilibrium. The substituent can occupy either an axial or an equatorial position on the tetrahydropyran ring.

Table 3: Plausible Conformational Isomers of this compound

ConformerSubstituent OrientationRelative StabilityKey Steric Interactions
Chair (equatorial)Acetamide group is equatorialMore stableMinimized 1,3-diaxial interactions
Chair (axial)Acetamide group is axialLess stable1,3-diaxial interactions with axial hydrogens on the tetrahydropyran and cyclohexane rings

This table presents a qualitative analysis of the expected conformational preferences based on established principles of stereochemistry.

The chair-chair interconversion, or ring flipping, is a dynamic process where one chair conformation converts to the other. cdnsciencepub.com During this process, axial substituents become equatorial, and equatorial substituents become axial. The energy barrier for this interconversion can be studied using variable-temperature NMR spectroscopy. The conformer with the bulky acetamide group in the equatorial position is generally expected to be thermodynamically more stable due to the avoidance of destabilizing 1,3-diaxial interactions. The presence of the spiro-center introduces unique stereoelectronic effects, such as the anomeric effect in the tetrahydropyran ring, which can also influence the conformational preferences. cdnsciencepub.comcdnsciencepub.com While chair conformations are most common, higher-energy boat or twist-boat conformations may exist as transition states or intermediates in the interconversion pathway.

An article providing a detailed structural and conformational analysis of This compound cannot be generated at this time due to a lack of specific scientific research and experimental data for this particular compound in publicly accessible literature. In-depth discussions on structural elucidation, stereoelectronic effects, and isomerism as requested would necessitate detailed findings from studies such as X-ray crystallography and advanced Nuclear Magnetic Resonance (NMR) spectroscopy, which are not available.

To fulfill the user's request for a scientifically accurate article strictly adhering to the provided outline, such specific data is essential. The creation of interactive data tables with research findings is also not feasible without this foundational information.

Therefore, a comprehensive and authoritative article on "this compound" focusing on the requested topics cannot be constructed.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine electronic structure and energy.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

There are no specific studies in the available scientific literature that have utilized Density Functional Theory (DFT) to optimize the molecular geometry or analyze the electronic structure of N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide. Such a study would typically involve calculating the molecule's lowest energy conformation, bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and kinetic stability. nih.gov

Ab Initio Methods for High-Accuracy Energetic and Electronic Property Predictions

Similarly, a search for research employing high-accuracy ab initio methods for the energetic and electronic property prediction of this compound yielded no results. These methods, while computationally intensive, provide very precise data on molecular energies and properties without reliance on empirical parameters.

Molecular Dynamics (MD) Simulations

MD simulations offer a way to observe the time-dependent behavior of molecules, providing a "computational microscope" to view molecular motion and interactions.

Investigation of Conformational Dynamics and Intramolecular Flexibility

No published molecular dynamics simulations were found that investigate the conformational dynamics and intramolecular flexibility of this compound. This type of study would reveal how the spirocyclic core and the acetamide (B32628) side-chain move and interact over time, identifying the most stable and frequently occurring conformations.

Elucidation of Solvent Effects on Preferred Conformations

The influence of different solvents on the conformational preferences of this compound has not been documented through MD simulations. Such research is vital for understanding how the molecule behaves in various chemical environments, which can significantly affect its properties and reactivity.

Prediction and Correlation of Spectroscopic Data

Computational methods are often used to predict spectroscopic data, which can then be correlated with experimental results to confirm molecular structures.

No computational studies were located that predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts or Electron Circular Dichroism (ECD) spectra, for this compound. These calculations would provide a theoretical basis for interpreting experimental spectra and confirming the compound's constitution and stereochemistry.

Data Tables

Table 1: Quantum Chemical Calculation Status

Computational Method Application to this compound Research Findings
Density Functional Theory (DFT) Molecular Geometry & Electronic Structure No Published Data Available

Table 2: Molecular Dynamics Simulation Status

Simulation Focus Application to this compound Research Findings
Conformational Dynamics Intramolecular Flexibility No Published Data Available

Table 3: Spectroscopic Data Prediction Status

Spectroscopic Data Application to this compound Research Findings
Calculated NMR Shifts Structure Verification No Published Data Available

Computational Modeling of Reaction Mechanisms and Transition States

This area of research would focus on the computational simulation of the chemical reactions that form or involve this compound. The primary goal is to understand the energetic and geometric pathway a reaction follows from reactants to products.

Detailed Research Findings: Currently, there is no specific published research detailing the computational modeling of reaction mechanisms for this compound. Such a study would typically involve:

Reaction Pathway Investigation: Identifying the step-by-step process of its synthesis, likely a spiroketalization followed by amidation or vice-versa. Key reactions of interest would include the acid-catalyzed cyclization to form the spiroketal core and the subsequent N-acetylation.

Transition State (TS) Identification: Locating the highest energy point along the reaction coordinate for each step. The geometry and energy of the transition state are crucial for determining the reaction's feasibility and rate. For spiroketal formation, this often involves modeling the approach of a hydroxyl group to an oxocarbenium ion intermediate. researchgate.net

Methodology: These studies commonly employ quantum mechanical methods like Density Functional Theory (DFT), often with functionals such as B3LYP or M06-2X and basis sets like 6-31G* or larger to ensure accuracy. researchgate.net

If data were available, a table summarizing calculated energies might look like this:

Reaction StepSpeciesMethod/Basis SetCalculated Energy (kcal/mol)
SpiroketalizationReactant ComplexDFT/B3LYP/6-31GData not available
SpiroketalizationTransition State 1DFT/B3LYP/6-31GData not available
SpiroketalizationOxocarbenium IonDFT/B3LYP/6-31GData not available
SpiroketalizationProductDFT/B3LYP/6-31GData not available

In Silico Structure-Activity Relationship (SAR) Analysis for this compound and its Analogues

In silico SAR analysis uses computational methods to correlate the structural features of a series of compounds with their biological activity. This is a cornerstone of modern drug discovery, allowing for the rational design of more potent and selective molecules.

Detailed Research Findings: No in silico SAR studies for this compound or its direct analogues have been identified in the literature. A hypothetical SAR study would require a known biological target and activity data for a set of related compounds. The process would include:

Analogue Library Creation: A virtual library of compounds would be created by systematically modifying the parent structure. Modifications could include changing the substituents on the acetamide nitrogen, altering the spiroketal ring sizes, or adding functional groups to the cyclohexane (B81311) ring.

Descriptor Calculation: For each analogue, a range of physicochemical and topological properties (descriptors) would be calculated. These can include molecular weight, LogP (lipophilicity), polar surface area (PSA), hydrogen bond donors/acceptors, and quantum chemical descriptors like HOMO/LUMO energies.

QSAR Model Generation: A Quantitative Structure-Activity Relationship (QSAR) model would be built to find a mathematical correlation between the calculated descriptors and the measured biological activity. This model could then be used to predict the activity of new, unsynthesized analogues.

A data table from such a study would typically present the structures and their associated properties and activities.

AnalogueModification from ParentCalculated LogPPredicted Activity (IC₅₀, µM)
ParentN-acetylData not availableData not available
Analogue 1N-propionylData not availableData not available
Analogue 28-hydroxyData not availableData not available
Analogue 3N-trifluoroacetylData not availableData not available

Without foundational research on the biological activity and computational analysis of this specific molecule, these sections remain speculative.

Chemical Reactivity and Derivatization Pathways

Reactions Involving the Acetamide (B32628) Moiety

The acetamide portion of the molecule, a secondary amide, offers several avenues for chemical modification, primarily centered around the cleavage of the amide bond or reactions at the nitrogen atom.

The amide bond in N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide can be cleaved through hydrolysis under both acidic and basic conditions. This reaction breaks the bond between the carbonyl carbon and the nitrogen atom, yielding 4-amino-1-oxaspiro[5.5]undecane and acetic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Promoted Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is typically irreversible as the resulting carboxylate anion is deprotonated.

While standard hydrolysis requires harsh conditions, modern synthetic methods have demonstrated that selective amide bond cleavage can be achieved under milder conditions. For instance, certain transition metal complexes, such as those involving gold(III), can trigger amide bond cleavage in aqueous environments, sometimes through intramolecular cyclization mechanisms. nih.gov

Table 1: General Conditions for Amide Hydrolysis

Condition Reagents Product(s)
Acidic H3O+ (e.g., aq. HCl, aq. H2SO4), Heat 4-amino-1-oxaspiro[5.5]undecane hydrochloride, Acetic acid
Basic NaOH or KOH, Heat 4-amino-1-oxaspiro[5.5]undecane, Sodium or Potassium acetate

The nitrogen atom of the secondary amide in this compound is generally not nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, it can be deprotonated by a strong base (e.g., sodium hydride) to form a highly nucleophilic amidate anion. This anion can then react with various electrophiles.

N-Alkylation: Reaction of the amidate with an alkyl halide (e.g., methyl iodide) would yield an N-alkylated derivative. Such modifications can influence the molecule's chemical reactivity and stability. mdpi.com

N-Acylation: Treatment of the amidate with an acyl halide or anhydride (B1165640) would result in the formation of an imide.

Furthermore, the amide group can be reduced. The use of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would reduce the carbonyl group of the acetamide moiety, converting it into a secondary amine, to yield N-ethyl-1-oxaspiro[5.5]undecan-4-amine.

Reactivity of the 1-Oxaspiro[5.5]undecane Ring System

The 1-oxaspiro[5.5]undecane framework is a spiroketal, a class of compounds known for their unique conformational properties and reactivity, particularly their susceptibility to ring-opening reactions. wikipedia.org Spiroketals are generally stable but can undergo cleavage under specific, typically acidic, conditions. wikipedia.orgacs.org

The stability of the spiroketal is highly dependent on the pH. While resistant to basic conditions, the 1-oxaspiro[5.5]undecane ring can be opened under acid catalysis. nih.govacs.org The mechanism involves the protonation of one of the ethereal oxygen atoms, which transforms it into a good leaving group. This is followed by cleavage of the C-O bond, which can occur via an Sₙ1 or Sₙ2-like pathway depending on the structure, to generate a transient oxocarbenium ion. This intermediate is then trapped by a nucleophile.

For example, treatment with acid in the presence of water leads to a hydroxyketone intermediate, which exists in equilibrium with the spiroketal. Various reagents have been developed to facilitate this transformation under mild conditions.

Table 2: Reagents for Spiroketal Ring Opening

Reagent(s) Conditions Product Type Reference
Lewis/Brønsted Acids Reduced temperatures ω-halo enol ethers nih.govacs.org
Trifluoroacetyl trifluoromethanesulfonate (B1224126) (TFAT) Mild ω-trifluoroacetyl vinyl ethers nih.gov
Pyridinium p-toluenesulfonate (PPTS) 80°C in CH2Cl2 Equilibration/isomerization of spiroketals nih.gov

The saturated nature of both the cyclohexane (B81311) (carbocyclic) and oxane (heterocyclic) rings in the spiroketal system dictates their reactivity towards substitution.

Electrophilic Substitution: These reactions are characteristic of electron-rich (aromatic) systems. The rings in this compound are saturated and aliphatic, with the oxygen atoms of the ether linkages deactivating the adjacent carbons towards electrophilic attack. Therefore, the molecule is not expected to undergo electrophilic substitution reactions under standard conditions.

Nucleophilic Substitution: The saturated carbon atoms of the rings are not susceptible to direct nucleophilic substitution unless a leaving group is present. Reactivity towards nucleophiles is primarily observed at the spirocyclic center (the anomeric carbon) following acid-catalyzed ring-opening, as described in section 5.2.1. In this case, the reaction is an addition to the transient oxocarbenium ion rather than a direct substitution on the intact ring.

Oxidation: The fully saturated carbocyclic and heterocyclic rings are generally robust and resistant to oxidation under mild conditions. The C-H bonds adjacent to the ether oxygens (C2 and C6) could potentially be oxidized under more forceful conditions, but this would likely lead to ring cleavage and decomposition rather than selective functionalization. The secondary alcohol that would be formed from the hydrolysis of the acetamide could be oxidized to a ketone.

Reduction: The spiroketal moiety, being composed of ether linkages, is inert to most common reducing agents, including catalytic hydrogenation and hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). As mentioned previously, the amide group can be reduced to an amine with a strong reducing agent like LiAlH₄. researchgate.net

Catalyst-Mediated Transformations and Cross-Coupling Reactions

The reactivity of this compound is largely dictated by its two primary functional groups: the amide and the spiroketal. Both groups can participate in a range of catalyst-mediated reactions, although often under distinct conditions.

The amide group in this compound is a secondary, N-alkyl acetamide. Historically, amides have been regarded as relatively inert due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. thieme-connect.comorganic-chemistry.org However, recent advancements in transition metal catalysis have enabled the activation of the typically robust N-C(O) amide bond for cross-coupling reactions. thieme-connect.comcapes.gov.br

Cross-Coupling Reactions:

Transition metals, particularly palladium and nickel, have been instrumental in developing methods for amide bond functionalization. thieme-connect.com For a molecule like this compound, several cross-coupling pathways could be envisioned, primarily involving the activation of the C-N bond of the amide.

Acylative Cross-Coupling: Nickel- and palladium-catalyzed reactions have been developed to couple amides with organoboron reagents (Suzuki-Miyaura coupling) or organozinc reagents (Negishi coupling). thieme-connect.com However, these reactions often require the amide to be "activated," for instance, by an N-acyl or N-sulfonyl group that distorts the amide planarity and weakens the C-N bond. organic-chemistry.org As this compound is a simple N-alkyl amide, it would likely be a challenging substrate for such transformations without prior modification.

N-Alkylation and N-Arylation: Catalytic methods for the N-alkylation of amides with alcohols are known, offering a potential pathway to further functionalize the amide nitrogen. rsc.org More relevant to cross-coupling, palladium-catalyzed N-arylation of secondary acyclic amides has been achieved using specialized biaryl phosphine (B1218219) ligands. nih.gov This suggests that the nitrogen of this compound could potentially be coupled with aryl halides or pseudohalides.

C-H Activation: The spiroketal backbone contains numerous C(sp3)-H bonds. Palladium-catalyzed C(sp3)-H olefination of native amides has been demonstrated, where the amide's carbonyl oxygen acts as a weak coordinating group to direct the catalyst. nih.gov This could potentially allow for the introduction of alkenyl groups at positions beta to the carbonyl group within the tetrahydropyran (B127337) ring.

The spiroketal moiety is generally stable but can undergo reactions under specific catalytic conditions. Transition metal-catalyzed reactions involving spiroketals often focus on their synthesis from acyclic precursors. rsc.orgresearchgate.net However, acid-catalyzed ring-opening reactions are known, which could lead to derivatization. nih.gov For instance, Lewis or Brønsted acids can facilitate the ring opening of spiroketals to form functionalized enol ethers. nih.gov

Table 1: Potential Catalyst-Mediated Reactions of this compound

Reaction TypePotential Reagents/CatalystsPotential Product TypeNotes
N-ArylationAryl Halide, Pd Catalyst, Biaryl Phosphine LigandN-Aryl-N-(1-oxaspiro[5.5]undecan-4-yl)acetamideBased on established methods for secondary amides. nih.gov
C(sp3)-H OlefinationAlkene, Pd Catalyst, Pyridinesulfonic Acid LigandAlkenyl-substituted this compoundDirected by the amide carbonyl group. nih.gov
Acid-Catalyzed Ring OpeningLewis/Brønsted Acid, Halogen Sourceω-Halo enol ether derivativeInvolves cleavage of the spiroketal structure. nih.gov

Formation of Coordination Complexes and Ligand Chemistry with Metal Centers

The presence of heteroatoms with lone pairs of electrons—specifically the two ether oxygens of the spiroketal and the oxygen and nitrogen of the amide group—endows this compound with the potential to act as a ligand for metal centers.

The coordinating properties of the amide bond are well-established, with coordination possible through either the carbonyl oxygen or, upon deprotonation, the amide nitrogen. acs.org The carbonyl oxygen is a hard donor and typically coordinates to a variety of metal ions. rsc.org The ether oxygens of the spiroketal are also potential coordination sites, behaving as Lewis bases similar to tetrahydrofuran (B95107) (THF). wikipedia.orgwikipedia.org

Coordination Modes:

Monodentate Ligation: The most straightforward coordination would involve the carbonyl oxygen acting as a simple Lewis base, binding to a single metal center. Similarly, one of the ether oxygens could coordinate to a metal.

Bidentate Chelation: It is conceivable that the molecule could act as a bidentate ligand. A plausible chelation mode would involve the carbonyl oxygen and the ether oxygen of the tetrahydropyran ring, forming a six-membered chelate ring with a metal center. The stability of such a complex would depend on the specific metal ion and the conformational flexibility of the spiroketal ring system.

Bridging Ligand: In polynuclear complexes, the molecule could act as a bridging ligand, with the carbonyl oxygen binding to one metal and an ether oxygen binding to another.

The formation of metal complexes can significantly alter the reactivity of the organic ligand. For example, coordination to a Lewis acidic metal center can enhance the electrophilicity of the amide carbonyl, potentially making it more susceptible to nucleophilic attack. Furthermore, the geometry imposed by coordination could influence the stereochemical outcome of reactions at the spiroketal or amide moieties. While no specific metal complexes of this compound have been reported, the known affinity of ether and amide groups for a wide range of transition metals and lanthanides suggests that a rich coordination chemistry is accessible. wikipedia.orgwikipedia.org

Table 2: Potential Coordination Sites of this compound

Donor Atom(s)Potential Ligand TypePotential Metal Partners
Amide Carbonyl OxygenMonodentateTransition metals (e.g., Pd, Ni, Cu), Lanthanides
Ether OxygenMonodentateLewis acidic metals (e.g., Zn, Mg), Transition metals
Amide Oxygen & Ether OxygenBidentate (Chelating)Transition metals that favor 6-membered rings
Deprotonated Amide NitrogenMonodentateAlkali metals, Transition metals

Exploration of Biological and Pharmacological Relevance Mechanistic and Target Based Investigations

Molecular Interactions with Biological Targets

The unique conformational rigidity of spirocycles can facilitate precise interactions with the binding sites of biological macromolecules, such as receptors and enzymes. researchgate.net

Research into related spiro-fused heterocycles has revealed significant interactions with key receptors in the central nervous system, notably the µ-opioid receptor (MOR) and the sigma-1 (σ1) receptor.

µ-Opioid Receptor (MOR) and σ1 Receptor Activity of Related Spirocyclic Compounds: A notable study focused on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which share a similar spiro-oxaspiro[5.5]undecane core with the compound of interest. These derivatives were identified as dual µ-opioid receptor agonists and σ1 receptor antagonists. The σ1 receptor is implicated in modulating opioid receptor-mediated analgesia. This dual activity is a promising strategy for the development of potent analgesics with potentially reduced side effects.

High-Affinity σ1 Receptor Ligands: In another investigation, spirocyclic piperidines demonstrated very high affinity for the σ1 receptor, with dissociation constants (Ki) in the nanomolar range. These compounds were characterized as σ1 receptor antagonists. Such findings highlight the potential of the spirocyclic scaffold in designing selective ligands for the σ1 receptor, which is a target for various neurological conditions.

The interaction of ligands with the µ-opioid receptor is a cornerstone of pain management. nih.gov The ability of certain spiro compounds to act as agonists at this receptor underscores their potential as analgesics. rsc.org Simultaneously, the antagonism of the σ1 receptor by some spirocyclic structures is significant, as σ1 receptor antagonists have been shown to potentiate opioid analgesia and may have therapeutic potential in their own right for conditions like neuropathic pain. researchgate.net

The spirocyclic framework has also been incorporated into molecules designed to inhibit specific enzymes.

Inhibition of 17β-Hydroxysteroid Dehydrogenase (17β-HSD): Researchers have synthesized novel spiro-fused coumarin-piperidines derived from 5α-androstan-3-one. These compounds were developed as potential fluorescent inhibitors of 17β-hydroxysteroid dehydrogenases, which are involved in androgen metabolism in prostate cancer. Computational binding studies of these spiro compounds within the ligand-binding pocket of the enzyme have been conducted to understand their inhibitory mechanism. nih.gov

Protein Kinase C (PKC) Activation: The natural product ingenol (B1671944) mebutate, which contains a condensed [5.7] carbacyclic framework, is a selective activator of the protein kinase C (PKC) isoenzyme family. rsc.org PKC enzymes are crucial regulators of various cellular processes, including proliferation and apoptosis. rsc.org This example illustrates that spiro-like structures can also function as activators of key enzymes.

In Vitro Cellular Mechanism Studies

Cell-based assays provide a critical link between molecular interactions and the physiological effects of a compound. While specific data for N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide is lacking, studies on related compounds offer insights into their cellular behavior.

Inhibition of Nitric Oxide Production: Limonoids containing a [4.4.0] spirocyclic lactone moiety have been shown to inhibit nitric oxide (NO) production in a cellular model of inflammation. In lipopolysaccharide (LPS)-induced RAW264.7 cells, these compounds demonstrated a significant reduction in NO levels, suggesting an anti-inflammatory effect at the cellular level. nih.gov

Inhibition of Cancer Cell Growth: A series of highly oxygenated lactone lactams with a unique [4.4.0] spiroheterocyclic system, isolated from a marine-derived fungus, were found to inhibit the growth of the A549 adenocarcinoma cell line. nih.gov Similarly, spirooxindole derivatives have been evaluated for their antiproliferative activity against various human tumor cell lines. nih.gov

Mechanistic Insights into Observed Biological Activity (Hypothesized Molecular Pathways)

Based on the observed biological activities of related spiro-fused heterocycles, several molecular pathways can be hypothesized to be modulated by compounds like this compound.

Modulation of Opioidergic and Sigmaergic Pathways: Given the affinity of related spiro compounds for µ-opioid and σ1 receptors, it is plausible that this compound could interact with these pathways. Depending on its specific structure, it might act as an agonist or antagonist, thereby influencing downstream signaling cascades related to pain perception and neuronal modulation.

Interference with Steroid Hormone Synthesis: The demonstrated ability of some spiro-steroids to inhibit enzymes like 17β-HSD suggests a potential mechanism for interfering with hormone-dependent pathways. nih.gov This could be relevant in the context of hormone-sensitive cancers.

Induction of Apoptosis in Cancer Cells: The antiproliferative effects of certain spiro compounds in cancer cell lines may be mediated through the induction of apoptosis. This could involve various cellular signaling pathways that regulate cell death. nih.gov

Comprehensive Structure-Biological Activity Relationship (SBAR) Studies for this compound Analogues

While direct structure-biological activity relationship (SBAR) studies for this compound are not extensively available in the public domain, a wealth of information exists for analogous spirocyclic and N-acetylated compounds. This allows for informed speculation on potential areas of biological activity and key structural motifs for this particular molecule.

The 1-oxaspiro[5.5]undecane core, a type of spiroether, is a privileged scaffold in medicinal chemistry. researchgate.netnih.gov Spiroethers have been investigated for a wide range of biological activities, including their potential as antibacterial agents that target the bacterial ribosome. nih.gov The rigid spirocyclic framework helps to position functional groups in a precise three-dimensional orientation, which can enhance binding affinity to biological targets. researchgate.net

Derivatives of the closely related 1-oxa-9-azaspiro[5.5]undecane have been synthesized and evaluated for their antituberculosis activity, showing high efficacy against both sensitive and multidrug-resistant strains of M. tuberculosis. osi.lv Furthermore, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent inhibitors of soluble epoxide hydrolase, an enzyme implicated in chronic kidney disease. nih.gov The diverse biological activities of these related spirocyclic systems underscore the potential of the 1-oxaspiro[5.5]undecane scaffold as a core for developing novel therapeutic agents.

The N-acetamide group also plays a crucial role in modulating the biological activity of molecules. N-acetylation is a key metabolic pathway for many compounds and can influence their pharmacokinetic and pharmacodynamic properties. nih.gov In some cases, the acetamide (B32628) group itself can be a critical pharmacophoric element. For instance, substituted acetamide derivatives have been explored as butyrylcholinesterase inhibitors for the potential treatment of Alzheimer's disease and as multi-target inhibitors for anti-inflammatory and analgesic therapy. nih.govnih.gov

The combination of the spirocyclic core and the N-acetamide moiety in this compound suggests several avenues for SBAR studies. Modifications to the cyclohexane (B81311) ring, such as the introduction of substituents, could influence lipophilicity and target binding. Alterations to the acetamide group, for example, by replacing the methyl group with larger or more functionalized moieties, could probe the steric and electronic requirements of potential binding pockets.

Table 1: Examples of Biologically Active Spirocyclic Analogues

Spirocyclic ScaffoldBiological ActivityReference
Spirocyclic ChromanesAntimalarial nih.gov
1-Oxa-4,9-diazaspiro[5.5]undecaneSoluble Epoxide Hydrolase Inhibition nih.gov
1,9-Diazaspiro[5.5]undecanesTreatment of Obesity and Pain nih.gov
Spiro-TetrahydroquinolinesWound Healing mdpi.com
Spiro-4H-pyransAntimicrobial nih.gov
Griseofulvin (a spirocyclic drug)Antifungal nih.gov
Spironolactone (a spirocyclic drug)Antihypertensive nih.gov

Utility in Chemical Biology as Molecular Probes or Tool Compounds

The unique structural features of this compound and its analogues suggest their potential utility as molecular probes or tool compounds in chemical biology. The rigid spirocyclic scaffold can serve as a platform for the development of highly selective ligands for specific biological targets. nih.govtandfonline.com

Spirocyclic compounds are increasingly being used in the design of fluorescent probes for live-cell imaging. The spiro linkage helps to create a rigid structure that can lead to enhanced fluorescence properties and photostability. acs.orgacs.org For example, spiro-based probes have been developed for imaging actin, DNA, and various organelles within living cells. spirochrome.com Given this, derivatives of this compound could potentially be functionalized with fluorophores to create novel probes for studying specific cellular processes.

Furthermore, the development of modular synthetic platforms for creating libraries of spirocyclic compounds is facilitating their use in fragment-based drug discovery. acs.org These platforms allow for the systematic exploration of three-dimensional chemical space, which can accelerate the discovery of novel inhibitors for challenging drug targets. acs.org The this compound scaffold could serve as a valuable building block in such libraries, providing a unique three-dimensional vector for fragment elaboration.

The N-acetamide group can also be exploited in the design of tool compounds. For example, it could be replaced with a reactive group to create an activity-based probe for identifying the cellular targets of the parent molecule. Alternatively, it could be modified to incorporate a tag for affinity purification of binding partners. The arylamine N-acetyltransferase NAT2 has been shown to acetylate a range of aliphatic amines, and understanding the interaction of compounds like this compound with such enzymes could provide insights into their metabolic fate and potential for developing selective probes. nih.gov

Applications in Materials Science and Polymer Chemistry

Incorporation of Spiroacetal Moieties into Polymeric Architectures

The integration of spiroacetal units into polymer backbones or as pendant groups is a key strategy for developing high-performance and functional polymers. nih.govresearchgate.net These rigid cyclic structures can significantly increase the glass transition temperature (Tg) of polymers, leading to materials with improved stiffness and higher use-temperatures. tandfonline.com Furthermore, the acid-sensitive nature of the spiroacetal linkage opens pathways for creating chemically recyclable and degradable polymers. researchgate.net

The creation of polymers from spiroacetal units begins with the design and synthesis of suitable monomers. Generally, these monomers are bifunctional molecules containing a spiroacetal core, allowing them to participate in polymerization reactions. Common strategies involve the condensation of a polyol, such as pentaerythritol, with a ketone or aldehyde that contains additional functional groups necessary for polymerization. researchgate.netresearchgate.net

For a compound like N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide, derivatization would be necessary to introduce polymerizable functionalities. For instance, the amide proton could potentially be replaced, or other functional groups could be added to the spirocyclic core to create a diol, diamine, or diacrylate monomer.

Spiroacetal Diols: These are commonly synthesized by reacting a ketone with a triol, like glycerol (B35011) or trimethylolpropane. nih.gov A similar strategy could theoretically be applied to a precursor of the target compound to generate diol monomers suitable for producing polyesters and polyurethanes. researchgate.net

Spiroacetal Diamines: These monomers are precursors to polyimides and polyamides. A known method involves the thiol-ene "click" reaction on a divinyl-substituted spiroacetal with cysteamine (B1669678) hydrochloride to introduce primary amine groups. researchgate.net

Spiroacetal Di(meth)acrylates: These can be prepared from spiroacetal diols and subsequently used in thiol-ene polymerizations or radical polymerizations to form cross-linked networks. nih.gov

The synthesis often results in a mixture of isomers, which can influence the final properties of the polymer. nih.gov

Table 1: Representative Spiroacetal Monomers and Synthesis Strategies

Monomer Type Precursors Typical Reaction Resulting Polymer Class
Spiroacetal Diol Cyclic Ketone, Triol (e.g., Glycerol) Ketalization Polyesters, Polyurethanes
Spiroacetal Diamine Divinyl Spiroacetal, Cysteamine Thiol-Ene Reaction Polyamides, Polyimides

Spiroacetal-containing monomers can be polymerized through various mechanisms, depending on their functional groups.

Polycondensation and Polyaddition: Spiroacetal diols are frequently used in polycondensation reactions with diacids or their derivatives to form polyesters, or in polyaddition reactions with diisocyanates to yield polyurethanes. researchgate.netresearchgate.net Spiroacetal diamines can be reacted with dianhydrides or diacyl chlorides to produce polyimides and polyamides, respectively. researchgate.netresearchgate.net

Ring-Opening Polymerization (ROP): Certain spiro-compounds, such as spiro orthoesters and spiro orthocarbonates, undergo ring-opening polymerization. capes.gov.brresearchgate.net This type of polymerization is particularly interesting as it can proceed with near-zero shrinkage or even a slight expansion in volume, a valuable property for applications like dental composites and high-precision castings. researchgate.net The mechanism involves the cleavage of two bonds for each new bond formed during polymerization. researchgate.net The kinetics of ROP can be studied using techniques like non-isothermal differential scanning calorimetry (DSC). nih.govnih.gov

"Click" Polymerization: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction is a highly efficient method for synthesizing spirocyclic polyacetals. nih.gov This involves polymerizing a dialkyne-functionalized spiroacetal monomer with a diazide comonomer, offering excellent control over the polymer structure. nih.gov

Radical Polymerization: Monomers like spiroacetal di(meth)acrylates can be polymerized via radical mechanisms. nih.gov For instance, base-catalyzed thiol-Michael addition reactions between spiro-di(meth)acrylates and dithiols are used to create poly(β-thioether ester)s. nih.gov

Table 2: Polymerization Methods for Spiroacetal Monomers

Polymerization Type Monomer Functionality Key Features Resulting Polymer
Polyaddition Diol, Diisocyanate Formation of urethanes Polyurethane
Ring-Opening Polymerization Spiro Orthocarbonate Double ring-opening, low shrinkage Polyether Carbonate
"Click" Polymerization Dialkyne, Diazide High efficiency, mild conditions Spirocyclic Polyacetal

Fabrication of Supramolecular Assemblies and Exploration of Self-Assembly Phenomena

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, hydrophobic effects, and electrostatic interactions. nih.govnih.gov The acetamide (B32628) group in this compound contains both a hydrogen bond donor (N-H) and acceptor (C=O), making it a candidate for directing self-assembly processes.

While specific studies on the self-assembly of this compound are unavailable, related systems show that such interactions can lead to the formation of ordered nanostructures like fibers, vesicles, or nanotubes. nih.govrsc.org For instance, amphiphilic block copolymers containing spiroacetal units can self-assemble in solution to form core-amphiphilic nanostructures capable of encapsulating other molecules. nih.gov The predictable, rigid geometry of the spirocycle can enforce specific packing arrangements, influencing the morphology of the resulting supramolecular assembly. researchgate.net The development of such assemblies is crucial for creating functional nanomaterials for applications in sensing, catalysis, and biomedical fields. beilstein-journals.orgnih.gov

Research into Functional Materials Based on this compound Derivatives

Derivatives of this compound could serve as building blocks for a variety of functional materials. klinger-lab.de The primary driver for this potential is the acid-labile spiroacetal linkage.

Degradable Polymers for Controlled Release: The sensitivity of the spiroacetal group to acidic conditions makes it an ideal component for creating polymers that degrade under specific environmental triggers. nih.gov This is highly desirable in biomedical applications, such as drug delivery systems. google.comnih.gov A polymer matrix incorporating a derivative of the title compound could be designed to be stable at physiological pH but break down in the acidic microenvironment of a tumor or within the endosomes of a cell, releasing an encapsulated therapeutic agent. nih.govnih.gov

Recyclable Thermoplastics: The ability to depolymerize under acidic conditions allows for the chemical recycling of spiroacetal-based polymers back to their monomeric components. researchgate.net This aligns with the growing demand for sustainable materials and a circular economy. Polymers with high glass transition temperatures derived from rigid spiroacetal monomers could serve as high-performance thermoplastics that can be fully recycled at the end of their life cycle.

Smart Materials: The combination of the rigid spiroacetal scaffold with the functional acetamide group could lead to materials that respond to external stimuli. tandfonline.com For example, incorporating this moiety into a polymer network could influence properties like thermal response, solubility, and adhesive characteristics. tandfonline.com

The development of such functional materials relies on the ability to synthesize tailormade (block) copolymers where the spiroacetal unit provides structural integrity and a degradation mechanism, while other blocks can be chosen to impart additional functionalities. klinger-lab.denih.gov

Conclusion and Future Research Trajectories

Synthesis of Current Research Findings and Identification of Open Questions

Currently, dedicated research on N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide is not widely available in the public domain. Its existence is noted in chemical databases, providing basic information such as its molecular formula and weight. However, detailed studies on its synthesis, reactivity, and biological properties are conspicuously absent. This lack of specific data presents a significant "open question" and a clear opportunity for foundational research. The broader class of spiroketals, however, is extensively studied. Spiroketals are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous natural products with diverse and potent biological activities. mskcc.orgnih.govnih.govrsc.orgnih.govrsc.org This established importance of the spiroketal motif suggests that this compound could possess interesting and potentially useful properties that are yet to be discovered.

Prospects for Novel Synthetic Methodologies and Enabling Technologies

The synthesis of spiroketals has been a classical challenge in organic chemistry, with significant efforts dedicated to achieving stereocontrol. nih.govnih.gov Traditional methods often rely on the acid-catalyzed cyclization of a dihydroxyketone, which may not provide adequate control over the stereochemistry at the spirocyclic center. wikipedia.org

Future research on this compound would benefit from the application of modern synthetic methodologies developed for spiroketals. These include:

Kinetically-controlled spirocyclization reactions: These methods offer access to specific stereoisomers that may not be thermodynamically favored. mskcc.orgnih.govacs.org For instance, the glycal epoxide approach allows for the stereocontrolled synthesis of spiroketals with either retention or inversion of configuration at the anomeric carbon. nih.govacs.org

Diversity-oriented synthesis (DOS): This strategy could be employed to create libraries of derivatives based on the this compound scaffold. mskcc.orgcam.ac.ukcam.ac.uk Such libraries would be invaluable for screening for biological activity.

Catalytic methods: The use of transition metal catalysts is an alternative to acid-mediated cyclizations, often proceeding under milder conditions.

The development of a robust and stereoselective synthesis for this compound is a critical first step in unlocking its research potential.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A thorough characterization of this compound is essential. Advanced spectroscopic techniques, coupled with computational modeling, can provide deep insights into its three-dimensional structure, conformation, and electronic properties.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) will be crucial for unambiguously assigning the proton and carbon signals and for determining the relative stereochemistry of the molecule.

Infrared (IR) and Raman Spectroscopy: These techniques can provide information about the functional groups present, such as the amide and ether linkages. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition.

Computational Chemistry:

Density Functional Theory (DFT) Calculations: DFT methods can be used to predict the geometries of different stereoisomers, calculate their relative energies, and simulate their spectroscopic (IR, NMR) spectra to aid in experimental characterization. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the spiroketal ring system and the influence of the acetamido substituent.

By integrating experimental data with computational models, a comprehensive understanding of the structure-property relationships of this molecule can be achieved. mdpi.com

Rational Design Principles for Novel this compound Derivatives with Tailored Properties

The spiroketal framework serves as a rigid scaffold that can present substituents in well-defined three-dimensional orientations, a desirable feature for interacting with biological macromolecules. mskcc.orgnih.gov This makes this compound an attractive starting point for the rational design of novel derivatives with tailored properties.

Future research could focus on:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the acetamido group and the cyclohexyl ring of the spiroketal, it may be possible to develop derivatives with specific biological activities. The principles of rational drug design can guide the synthesis of these new molecules. mdpi.comresearchgate.netmdpi.comunimi.it

Bioisosteric Replacement: The N-acetyl group could be replaced with other functional groups to probe interactions with biological targets.

Introduction of Additional Functional Groups: The cyclohexyl ring offers sites for further functionalization, allowing for the creation of a diverse library of compounds for screening. researchgate.net

The design and synthesis of such derivatives, guided by computational docking studies with known biological targets, could lead to the discovery of new bioactive molecules. researchgate.net

Interdisciplinary Research Opportunities in Chemical Biology, Materials Science, and Beyond

The unique three-dimensional structure of spiroketals opens up possibilities for their application in various interdisciplinary fields.

Chemical Biology: Derivatives of this compound could be developed as chemical probes to study biological processes. For example, fluorescently tagged versions could be used to visualize cellular targets. The spiroketal scaffold itself has been explored for its potential to modulate protein-protein interactions.

Materials Science: The rigid nature of the spiroketal core could be exploited in the design of novel materials. For instance, polymers incorporating this motif could exhibit interesting thermal or mechanical properties. The chirality of the spiroketal could also be leveraged in the development of chiral materials for applications in catalysis or separations.

Pharmacology: Given that many natural and synthetic spiroketals exhibit a wide range of biological activities, including antimicrobial, antitumor, and antiparasitic properties, derivatives of this compound warrant investigation as potential therapeutic agents. rsc.orgnih.govwikipedia.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₂₁NO₂
Molecular Weight 211.30 g/mol
CAS Number 946051-14-5

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide, and how are intermediates purified?

  • Answer: The synthesis typically involves multi-step organic reactions. For example, spirocyclic ether intermediates (e.g., 1-oxaspiro[5.5]undecane derivatives) can be synthesized via acid-catalyzed cyclization of diols or ketones, followed by functionalization at the 4-position. Acetamide introduction may use nucleophilic substitution or coupling reactions (e.g., EDC/HOBt-mediated amidation). Purification often employs column chromatography (silica gel, gradient elution) or recrystallization. Reaction progress is monitored via TLC, and intermediates are characterized using 1H^1H-/13C^{13}C-NMR and mass spectrometry .

Q. How is N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide structurally validated?

  • Answer: Structural confirmation requires a combination of spectroscopic techniques:

  • NMR : 1H^1H-NMR identifies proton environments (e.g., spirocyclic ether protons at δ 1.5–2.5 ppm; acetamide NH at δ 6.0–7.0 ppm). 13C^{13}C-NMR confirms carbonyl (C=O, ~170 ppm) and spiro carbons.
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular formula (e.g., [M+H]+^+ for C12_{12}H19_{19}NO2_2).
  • X-ray crystallography resolves stereochemistry if chiral centers exist .

Q. What are the stability and storage recommendations for this compound?

  • Answer: Stability tests under varying pH, temperature, and light exposure are critical. For lab storage, keep the compound in airtight containers at –20°C under inert gas (N2_2) to prevent hydrolysis of the acetamide group. Stability is monitored via periodic HPLC analysis (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., ambiguous NOE signals) be resolved during structural elucidation?

  • Answer: Discrepancies in NOESY or 1H^1H-NMR data may arise from conformational flexibility in the spirocyclic system. Strategies include:

  • Variable-temperature NMR to assess dynamic effects.
  • DFT computational modeling (e.g., Gaussian software) to predict stable conformers and compare with experimental data.
  • 2D NMR techniques (e.g., HSQC, HMBC) to assign long-range couplings and validate connectivity .

Q. What in vitro assays are suitable for probing the biological activity of N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide?

  • Answer: Based on structural analogs (e.g., spirocyclic ethers in ), prioritize assays targeting:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition, IC50_{50} determination).
  • Receptor binding : Radioligand displacement studies (e.g., GPCRs, using 3H^3H-labeled ligands).
  • Cellular uptake : LC-MS/MS quantification in cell lysates after treatment .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

  • Answer: Use tools like SwissADME or ADMETLab to estimate:

  • Lipophilicity : LogP (critical for blood-brain barrier penetration).
  • Metabolic stability : Cytochrome P450 interactions (e.g., CYP3A4 substrate/inhibitor status).
  • Toxicity : ProTox-II for hepatotoxicity or mutagenicity alerts. Validate predictions with in vitro microsomal assays .

Q. How do structural modifications to the spirocyclic core affect bioactivity?

  • Answer: Systematic SAR studies can explore:

  • Ring size : Compare 5.5 vs. 6.6 spiro systems for conformational rigidity.
  • Substituents : Introduce halogens or electron-withdrawing groups at the 4-position to modulate electronic effects.
  • Scaffold hopping : Replace the oxaspiro ring with azaspiro or carbocyclic analogs. Activity changes are quantified via dose-response curves and molecular docking (e.g., AutoDock Vina) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and in vivo studies?

  • Answer: In vitro-in vivo translation issues may arise from poor bioavailability or metabolic clearance. Mitigation steps:

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) and AUC in rodent models.
  • Prodrug design : Improve solubility via phosphate or ester prodrugs.
  • Metabolite identification : Use HRMS/MS to detect phase I/II metabolites in liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.